molecular formula C6H6BrNO2 B102861 Methyl 5-bromo-1H-pyrrole-3-carboxylate CAS No. 16420-39-6

Methyl 5-bromo-1H-pyrrole-3-carboxylate

Cat. No.: B102861
CAS No.: 16420-39-6
M. Wt: 204.02 g/mol
InChI Key: XFBMRYPQVXPYQB-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Pyrrole (B145914) Carboxylates within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry, particularly in the life sciences. Among these, the pyrrole ring is a key structural motif found in a vast array of natural products and pharmaceuticals. Halogenated pyrroles, in particular, are a significant subclass, often found in marine natural products with a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen, such as bromine, into the pyrrole ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Furthermore, the halogen atom serves as a key functional group for further synthetic modifications, most notably in cross-coupling reactions. The carboxylate group, on the other hand, provides a site for amide bond formation and other derivatizations, further enhancing the synthetic utility of these compounds.

Historical Trajectory and Evolution of Pyrrole Functionalization Methodologies

The synthesis of the pyrrole ring has a rich history, with several named reactions forming the bedrock of classical pyrrole chemistry. The Paal-Knorr synthesis, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. mdpi.comrsc.org The Knorr pyrrole synthesis, also developed in the late 19th century, utilizes the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. researchgate.netnih.gov The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. nih.govmdpi.com

While these methods are still in use, the 20th and 21st centuries have seen a dramatic evolution in the methodologies for pyrrole functionalization. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the way chemists can modify the pyrrole nucleus. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds at specific positions on the pyrrole ring. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org More recently, the field has moved towards even more atom-economical and sustainable methods. These include direct C-H functionalization, which avoids the need for pre-functionalized starting materials, as well as photocatalytic and electrochemical methods that utilize light or electricity to drive chemical transformations under mild conditions. nih.govgoogle.comnih.gov These modern techniques have significantly expanded the toolkit available to organic chemists for the synthesis of complex pyrrole-containing molecules.

Current Research Frontiers and Strategic Significance of Methyl 5-bromo-1H-pyrrole-3-carboxylate Derivatives

This compound is at the forefront of current research due to its strategic position as a versatile intermediate in the synthesis of high-value compounds, particularly those with potential therapeutic applications. The bromine atom at the 5-position is ideally situated for participation in a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.

Table 1: Key Properties of this compound

PropertyValue
CAS Number16420-39-6
Molecular FormulaC6H6BrNO2
Molecular Weight204.02 g/mol
Physical FormSolid

Detailed research findings have demonstrated the utility of brominated pyrroles, including analogs of this compound, in the synthesis of marine alkaloids and their derivatives. mdpi.comrsc.orgresearchgate.net These natural products often possess complex structures and potent biological activities. For instance, bromopyrrole alkaloids are known to exhibit a range of effects, including anticancer and antimicrobial properties. researchgate.net The synthesis of these molecules and their analogs for structure-activity relationship studies heavily relies on the strategic use of functionalized pyrrole building blocks.

The bromine atom of this compound can be readily displaced or coupled with other molecular fragments. For example, in a Suzuki-Miyaura coupling reaction, the bromine can be replaced with a variety of aryl or heteroaryl groups through the formation of a new carbon-carbon bond. nih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net This is a powerful method for constructing complex biaryl structures, which are common motifs in pharmaceuticals.

Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties by reacting the bromo-pyrrole with a terminal alkyne in the presence of a palladium and copper co-catalyst. organic-chemistry.orgnih.govrsc.org The resulting alkynylated pyrroles can serve as precursors for a variety of other functional groups or as components of larger molecular systems.

Furthermore, the Buchwald-Hartwig amination provides a route to synthesize N-arylated or N-alkylated pyrroles by coupling the bromo-pyrrole with an amine. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of compounds containing an arylamine linkage.

The strategic significance of this compound is therefore clear: it is a readily accessible and highly versatile building block that provides a gateway to a vast chemical space of complex and potentially biologically active molecules. Current research continues to explore new applications of this and related compounds in the development of novel therapeutics and functional materials. For example, derivatives of brominated pyrroles have been investigated for their antitumor activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBMRYPQVXPYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632087
Record name Methyl 5-bromo-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16420-39-6
Record name Methyl 5-bromo-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Bromo 1h Pyrrole 3 Carboxylate and Analogues

Established and Emerging Approaches to Pyrrole (B145914) Ring Construction

The formation of the pyrrole ring is the foundational step in the synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate. Several classical and contemporary methods are employed to construct the pyrrole-3-carboxylate scaffold.

Strategic Applications of the Hantzsch Pyrrole Synthesis for 3-Carboxylate Scaffolds

The Hantzsch pyrrole synthesis is a well-established method that involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgbohrium.com This reaction provides a direct route to substituted pyrroles, including those with a carboxylate group at the 3-position. wikipedia.org The general mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole ring. wikipedia.org

The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the pyrrole ring by choosing appropriately substituted starting materials. For the synthesis of pyrrole-3-carboxylate scaffolds, a β-ketoester such as methyl acetoacetate (B1235776) is a common starting material. The reaction can be carried out under various conditions, including in the presence of a solid support, which can facilitate purification. nih.gov Continuous flow chemistry has also been applied to the Hantzsch synthesis, offering advantages in terms of reaction time and yield. wikipedia.org

Table 1: Key Features of the Hantzsch Pyrrole Synthesis for 3-Carboxylate Scaffolds
FeatureDescriptionReference
Reactantsβ-ketoester, α-haloketone, ammonia/primary amine wikipedia.org
Key IntermediateEnamine wikipedia.org
AdvantagesDirect route to substituted pyrroles, versatile wikipedia.orgresearchgate.net
ModificationsSolid-phase synthesis, continuous flow chemistry wikipedia.orgnih.gov

Adaptations of the Paal-Knorr Condensation for Brominated Pyrroles

The Paal-Knorr synthesis is another cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of a wide range of substituted pyrroles. rgmcet.edu.in The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

For the synthesis of brominated pyrroles, a pre-brominated 1,4-dicarbonyl compound can be utilized as a starting material. Alternatively, the pyrrole ring can be formed first, followed by a subsequent bromination step. The Paal-Knorr reaction has been adapted for use with various catalysts and under solvent-free conditions, enhancing its "green" credentials. rgmcet.edu.in Mechanochemical activation, such as ball milling, has also been successfully employed to promote the Paal-Knorr condensation, often leading to shorter reaction times and high yields. researchgate.net

Development of Multi-component Reactions for Pyrrole Carboxylate Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those bearing a carboxylate group. orientjchem.org These reactions offer high atom economy and procedural simplicity.

One example of an MCR for pyrrole synthesis involves the reaction of a 1,3-dicarbonyl compound, an aldehyde, and an amine, often in the presence of a catalyst. researchgate.net The choice of starting materials allows for a high degree of diversity in the final pyrrole products. While direct synthesis of this compound via an MCR has not been extensively reported, the versatility of these reactions suggests that with the appropriate choice of a bromine-containing starting material, this could be a viable synthetic route.

Regioselective Bromination at the C5 Position of Pyrrole-3-carboxylates

The introduction of a bromine atom at the C5 position of a pyrrole-3-carboxylate is a crucial step in the synthesis of the target molecule. The pyrrole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution reactions such as bromination. The regioselectivity of this reaction is influenced by the nature and position of the existing substituents on the pyrrole ring.

For a pyrrole with an electron-withdrawing group, such as a methyl carboxylate, at the C3 position, electrophilic attack is generally directed to the C5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrroles and other heterocyclic compounds. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform. nih.govresearchgate.net The use of NBS provides a low and constant concentration of bromine, which can help to avoid over-bromination and improve regioselectivity. masterorganicchemistry.com

The precise conditions for the bromination, such as temperature and reaction time, can be optimized to maximize the yield of the desired C5-brominated product. In some cases, the use of a catalyst may be beneficial.

Table 2: Reagents and Conditions for Regioselective Bromination
ReagentTypical ConditionsKey FeaturesReference
N-Bromosuccinimide (NBS)THF or CHCl3, often at low temperaturesMild and selective brominating agent, provides a low concentration of Br2 organic-chemistry.orgmasterorganicchemistry.com
Bromine (Br2)Acetic acid or other polar solventsCan lead to over-bromination if not carefully controlled rsc.org

Esterification Techniques for the Formation of this compound

The final step in the synthesis of this compound is the formation of the methyl ester. If the pyrrole ring synthesis or bromination was carried out on the corresponding carboxylic acid, an esterification step is necessary.

The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.comlibretexts.org It involves the reaction of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. libretexts.org

Alternatively, other esterification methods can be employed. For example, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts readily with methanol (B129727) to form the ester. Another approach involves the use of coupling reagents that activate the carboxylic acid towards nucleophilic attack by the alcohol.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a significant role in modern organic synthesis, and the preparation of pyrrole derivatives is no exception. Various catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of the synthetic routes to these compounds.

In the context of pyrrole ring formation, both Lewis and Brønsted acids are commonly used as catalysts in the Paal-Knorr synthesis. rgmcet.edu.in More recently, transition metal catalysts, such as those based on palladium, have been employed in novel methods for pyrrole synthesis. nih.govorganic-chemistry.org For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups onto the pyrrole ring. nih.gov

Catalysis is also relevant in the functionalization of the pyrrole ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce new carbon-carbon bonds at the bromine-bearing position of a brominated pyrrole. mdpi.com This allows for the synthesis of a wide range of analogues of this compound with diverse substitution patterns. Furthermore, iridium-catalyzed borylation of the pyrrole ring followed by Suzuki coupling is another powerful method for the synthesis of 5-aryl substituted pyrrole-2-carboxylates, a strategy that could be adapted for 3-carboxylate analogues. mdpi.com

Palladium-Catalyzed Transformations in Pyrrole Chemistry

Palladium catalysis stands as a cornerstone for the functionalization of heterocyclic compounds, including pyrroles. mdpi.com Its versatility allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of pyrrole chemistry, palladium-catalyzed cross-coupling reactions are instrumental for introducing aryl, alkyl, and other moieties onto the pyrrole ring.

One significant advancement is the direct C-H arylation of 2,5-substituted pyrroles using diaryliodonium salts as the aryl source. nih.gov This method bypasses the need for pre-functionalization of the pyrrole substrate (e.g., halogenation or boronation), thus improving atom economy. The reaction typically proceeds with a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand to afford tri-, tetra-, and even penta-substituted pyrroles. nih.gov This approach is conceptually applicable to the synthesis of analogues of this compound by functionalizing the C2 or C4 positions.

Furthermore, relay catalysis strategies involving both palladium and gold have been developed for the skeletal editing of substrates to form pyrrole frameworks. A novel Pd(0)/Au(I) relay catalysis can convert five-membered carbamates into highly substituted pyrroles. researchgate.net This dual catalytic system capitalizes on the unique reactivity of each metal to facilitate a tandem transformation, showcasing the power of cooperative catalysis in complex molecule synthesis. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Pyrrole Synthesis

Reaction Type Catalyst System Substrates Product Type Reference
Direct C-H Arylation Pd(OAc)₂ / Ligand 2,5-substituted pyrroles, Diaryliodonium salts Poly-substituted pyrroles nih.gov
Cascade C-H Activation Pd(II) / Ligand Aliphatic carboxylic acids, Alkenes/Alkynes Fused lactones, Butenolides mdpi.com

Gold and Silver Catalysis in Pyrrole Annulation and Functionalization

Gold and silver catalysts, known for their carbophilic Lewis acidity, have emerged as powerful tools for synthesizing nitrogen-containing heterocycles. nih.gov They effectively activate alkynes, allenes, and other unsaturated systems, enabling a range of cyclization and functionalization reactions.

Gold catalysis, utilizing both Au(I) and Au(III) salts, is particularly effective in multicomponent reactions. For instance, gold catalysts can mediate the A³-coupling (aldehyde-alkyne-amine) reaction to produce propargylamines, which are valuable precursors for various heterocycles. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the underlying principles of alkyne activation and subsequent cyclization are highly relevant for constructing the pyrrole core. A relay catalysis system combining Palladium and Gold has proven effective in converting carbamates into pyrrole frameworks, demonstrating the utility of gold in the final aromatization step. researchgate.net

Silver catalysis also plays a significant role, particularly in intramolecular cyclizations. Silver salts can promote the cyclization of propargylamines, which can then isomerize to form substituted pyrroles. nih.gov A recent development showcases a silver-promoted three-component reaction to synthesize perfluoroalkenyl pyrroles, highlighting silver's utility in mediating complex transformations involving challenging substrates. researchgate.net

Table 2: Gold and Silver-Catalyzed Pyrrole Syntheses

Metal Reaction Type Key Intermediates Catalyst Example Reference
Gold (Au) A³-Coupling / Relay Catalysis Propargylamines, Dihydrofuran species Au(I) or Au(III) salts nih.gov, researchgate.net
Silver (Ag) Intramolecular Cyclization Propargylamines AgNO₃ nih.gov

Other Transition Metal-Catalyzed Syntheses

Beyond the dominant use of palladium, gold, and silver, a variety of other transition metals are employed to catalyze the synthesis of pyrroles, each offering unique reactivity and selectivity. tohoku.ac.jp These metals can facilitate cycloadditions, C-H functionalization, and other transformations leading to the pyrrole core. tohoku.ac.jporganic-chemistry.org

Rhodium (Rh) and Zinc (Zn): Rhodium and zinc catalysts have been used to synthesize 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.org This method provides an efficient and mild pathway for pyrrole formation. Zinc iodide, in particular, has been noted as a cheaper yet equally effective catalyst compared to rhodium complexes. organic-chemistry.org

Copper (Cu): Copper-catalyzed reactions, such as the aerobic oxidative coupling of diols and primary amines, offer a direct route to N-substituted pyrroles at room temperature. organic-chemistry.org Copper can also catalyze the Heck-like cyclizations of oxime esters to form 1-pyrrolines, which are precursors to pyrroles. rsc.org

Iron (Fe): Iron catalysts provide an economical and environmentally friendly option for pyrrole synthesis. An iron-catalyzed radical cycloaddition of enamides and 2H-azirines has been developed to produce triaryl-substituted pyrroles in very good yields under mild conditions. organic-chemistry.org

These diverse catalytic systems expand the synthetic chemist's toolbox, allowing for the construction of a wide array of pyrrole derivatives from various starting materials. uctm.edu

Principles of Green Chemistry in Pyrrole Carboxylate Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrrole carboxylates. semanticscholar.orgmdpi.com Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and processes that maximize atom economy. researchgate.neted.gov

Solvent-Free and Microwave-Assisted Synthetic Protocols

A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. cem.com Solvent-free, or "neat," reaction conditions have been successfully applied to classical pyrrole syntheses like the Hantzsch reaction. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a key enabling technology in green chemistry. oatext.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. researchgate.netpensoft.net This efficiency stems from the direct and rapid heating of the reaction mixture. oatext.com Several protocols for the synthesis of N-substituted pyrrole-3-carboxylate derivatives have been developed using microwave irradiation in the absence of any solvent or catalyst. researchgate.net For example, a one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been achieved by irradiating a mixture of an α-bromoacetophenone, an amine, and ethyl acetoacetate. researchgate.net The use of microwave heating in solvent-free Hantzsch-type reactions has been reported to produce high yields of pyrrole derivatives. pensoft.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours to Days Seconds to Minutes researchgate.net, pensoft.net
Energy Consumption High Low oatext.com
Solvent Use Often requires high-boiling solvents Can often be performed solvent-free researchgate.net, cem.com
Product Yield Variable to Good Good to Excellent researchgate.net, oatext.com

| By-products | Can be significant | Often reduced | researchgate.net |

Implementation of Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry, performed in microreactors, is a powerful technology for the scalable and efficient production of fine chemicals and pharmaceuticals. syrris.com This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. nih.govtue.nl

A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction. researchgate.netnih.gov In this process, streams of reactants (e.g., tert-butyl acetoacetate, an amine, and a 2-bromoketone) are mixed and heated in a microreactor. nih.gov A key innovation is the utilization of the HBr generated as a byproduct to hydrolyze the tert-butyl ester in situ, directly yielding the desired carboxylic acid in a single, uninterrupted process. syrris.comnih.gov This method is highly efficient, atom-economical, and environmentally friendly due to the reduction of waste streams. nih.gov The utility of this flow method has been demonstrated by scaling up the synthesis of a pyrrole derivative, producing 850 mg in just 2.5 hours. nih.gov This demonstrates the potential of continuous flow chemistry for the large-scale, on-demand production of this compound and related structures, accelerating drug discovery and development processes. syrris.com

Mechanistic Investigations and Reactivity Profiles of Methyl 5 Bromo 1h Pyrrole 3 Carboxylate

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on Methyl 5-bromo-1H-pyrrole-3-carboxylate is dictated by the directing effects of the existing substituents. The pyrrole nitrogen's lone pair of electrons strongly activates the ring towards electrophilic attack, preferentially at the C2 and C5 positions. However, in this molecule, the C5 position is already occupied by a bromine atom.

The methyl carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The bromine atom at the C5 position is also a deactivating group due to its inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the context of the pyrrole ring, this would correspond to the C4 and C2 positions, respectively.

Considering these competing effects, electrophilic substitution on this compound is anticipated to occur predominantly at the C2 position, which is activated by the pyrrole nitrogen and is the 'para' position relative to the bromo substituent. The C4 position is another potential site, being 'ortho' to the bromine and meta to the deactivating ester group. The precise outcome can be influenced by the nature of the electrophile and the reaction conditions. For instance, in Vilsmeier-Haack formylation, the electrophile is relatively large, which might favor substitution at the less sterically hindered C2 position. Further halogenation or nitration would also be expected to follow this regiochemical preference, though the already substituted nature of the ring necessitates carefully optimized conditions to achieve selective monofunctionalization.

Nucleophilic Reactivity at the C5-Bromo Position and Subsequent Functionalizations

Direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like pyrrole is generally challenging. However, the presence of the electron-withdrawing methyl carboxylate group at the C3 position can facilitate such reactions at the C5-bromo position by stabilizing the intermediate Meisenheimer-like complex. This allows for the displacement of the bromide ion by various nucleophiles, opening avenues for diverse functionalizations.

For instance, reaction with alkoxides can lead to the formation of 5-alkoxy-1H-pyrrole-3-carboxylates, while the use of amines can yield 5-amino-1H-pyrrole-3-carboxylates. These transformations typically require elevated temperatures and the use of a strong base to proceed efficiently. The resulting functionalized pyrroles are valuable intermediates for the synthesis of more complex heterocyclic structures and pharmacologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The C5-bromo functionality serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

Table 1: Examples of Suzuki-Miyaura Coupling with N-SEM-protected Methyl 4-bromo-1H-pyrrole-2-carboxylate nih.gov

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh3)4Cs2CO3Dioxane/H2O9085
4-Chlorophenylboronic acidPd(PPh3)4Cs2CO3Dioxane/H2O9066
2-Chlorophenylboronic acidPd(PPh3)4Cs2CO3Dioxane/H2O9093
4-(Trifluoromethyl)phenylboronic acidPd(PPh3)4Cs2CO3Dioxane/H2O9068

Note: The data presented is for a structurally related N-protected bromopyrrole carboxylate and is intended to be illustrative of the potential reactivity of this compound.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C5 position of the pyrrole and a wide array of primary and secondary amines. This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. The successful amination of unprotected five-membered heterocyclic bromides, including bromoimidazoles and bromopyrazoles, has been reported, suggesting that this compound would be a viable substrate. nih.govnih.gov These reactions typically utilize a palladium precatalyst in combination with a bulky biarylphosphine ligand and a strong base. nih.govnih.gov

Table 2: Potential Buchwald-Hartwig Amination of this compound

AminePalladium PrecatalystLigandBaseSolventTemp (°C)
AnilinePd2(dba)3tBuBrettPhosLHMDSTHF50-80
MorpholinePd2(dba)3tBuBrettPhosLHMDSTHF50-80
BenzylaminePd2(dba)3tBuBrettPhosLHMDSTHF50-80

Note: This table represents hypothetical conditions based on successful aminations of other bromo-heterocycles and serves as a starting point for the development of specific protocols for this compound.

Sonogashira Coupling and Other Advanced Cross-Coupling Methodologies

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon triple bond by reacting the C5-bromo position with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This opens up the possibility of introducing alkynyl moieties onto the pyrrole ring, which are versatile functional groups for further transformations, such as click chemistry or the synthesis of conjugated systems. Other advanced cross-coupling methodologies, such as the Heck, Stille, and Negishi reactions, could also be applied to this compound to further expand its synthetic utility.

Transformational Chemistry of the Methyl Ester Group

The methyl ester group at the C3 position of this compound is amenable to a variety of chemical transformations, providing another handle for molecular diversification.

Standard hydrolysis of the methyl ester under basic or acidic conditions would yield the corresponding carboxylic acid, 5-bromo-1H-pyrrole-3-carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides, esters, and other carboxylic acid derivatives. For instance, amidation can be achieved by activating the carboxylic acid with a coupling agent, such as HBTU, followed by reaction with a primary or secondary amine. researchgate.netacs.org

Furthermore, the methyl ester can be directly converted to an amide through aminolysis, although this often requires harsh conditions. Alternatively, reduction of the methyl ester, for example with a powerful reducing agent like lithium aluminum hydride, would afford the corresponding primary alcohol, (5-bromo-1H-pyrrol-3-yl)methanol. This alcohol can then be further functionalized, for instance, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution reactions.

Hydrolytic and Transesterification Pathways

The ester functionality of this compound is a key reactive site, susceptible to nucleophilic attack by water and alcohols, leading to hydrolysis and transesterification, respectively. The reactivity of the carbonyl group is influenced by the electronic properties of the brominated pyrrole ring. The electron-withdrawing nature of the bromine atom at the 5-position, coupled with the inherent electronic characteristics of the pyrrole ring, enhances the electrophilicity of the ester's carbonyl carbon, making it more prone to nucleophilic attack compared to its non-brominated counterpart.

Hydrolytic Pathways:

Hydrolysis of the methyl ester to the corresponding 5-bromo-1H-pyrrole-3-carboxylic acid can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to yield the carboxylic acid. This process is reversible, and an excess of water is typically required to drive the equilibrium towards the product. A continuous flow synthesis method has been reported for substituted pyrrole-3-carboxylic acids where the in-situ generation of HBr from the reaction of α-bromoketones was utilized to hydrolyze tert-butyl esters. nih.govsyrris.jp

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process forms a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. A final acidic workup step is required to protonate the carboxylate and yield the final carboxylic acid.

The table below illustrates typical conditions for ester hydrolysis.

Condition Reagents General Mechanism Product
AcidicH₂SO₄ or HCl in H₂OProtonation of carbonyl, nucleophilic attack by H₂O5-bromo-1H-pyrrole-3-carboxylic acid
BasicNaOH or KOH in H₂O/MeOHNucleophilic attack by OH⁻, followed by acid workup5-bromo-1H-pyrrole-3-carboxylic acid

Transesterification Pathways:

Transesterification involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group from an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid and Base Catalysis: The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically performed with a large excess of the new alcohol to shift the equilibrium towards the desired product.

Enzymatic Transesterification: Biocatalysis offers a mild and selective alternative for transesterification. Lipases, such as Novozym 435, have been effectively used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, achieving high yields under optimized conditions. nih.gov This enzymatic approach is tolerant of a wide range of functional groups and proceeds under neutral conditions, which can be advantageous for sensitive substrates. nih.gov Factors such as the choice of solvent, enzyme loading, and substrate molar ratio significantly influence the reaction's efficiency. nih.gov

Reduction and Amidation Strategies

The functional groups of this compound, namely the ester and the carbon-bromine bond, can be targeted through various reduction strategies. Furthermore, the ester group can be readily converted into an amide, a common structural motif in pharmaceuticals.

Reduction Strategies:

The reduction can be directed towards the ester group, the bromine atom, or both, depending on the chosen reagent and reaction conditions.

Ester Reduction: Strong reducing agents are required to reduce the ester to the corresponding primary alcohol, (5-bromo-1H-pyrrol-3-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. commonorganicchemistry.com

Debromination: The carbon-bromine bond can be cleaved via catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method can selectively remove the bromine atom to yield Methyl 1H-pyrrole-3-carboxylate. Heterogeneous catalytic hydrogenation has been investigated for various pyrrole derivatives, showing that catalysts like rhodium and ruthenium are also highly active for the saturation of the pyrrole ring itself. researchgate.net

Simultaneous Reduction: The use of a strong hydride donor like LiAlH₄ may also lead to the reduction of the C-Br bond, although this is generally less favorable than ester reduction. reddit.commasterorganicchemistry.com Achieving selective reduction of one group while preserving the other requires careful selection of reagents and conditions.

The following table summarizes common reduction strategies.

Target Group Reagent Solvent Typical Product
EsterLiAlH₄THF, Et₂O(5-bromo-1H-pyrrol-3-yl)methanol
C-Br BondH₂, Pd/CMeOH, EtOHMethyl 1H-pyrrole-3-carboxylate
Pyrrole RingH₂, Rh/C or Ru/CVariousMethyl 5-bromo-pyrrolidine-3-carboxylate

Amidation Strategies:

The conversion of the methyl ester to a pyrrole-3-carboxamide can be achieved through several synthetic routes.

Direct Aminolysis: While possible, the direct reaction of the ester with an amine to form an amide is often slow and requires high temperatures or catalysis.

Two-Step Procedure via Carboxylic Acid: A more common and efficient method involves the initial hydrolysis of the ester to 5-bromo-1H-pyrrole-3-carboxylic acid, as described in section 3.4.1. The resulting carboxylic acid is then coupled with a desired amine using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). google.com

Conversion to Acyl Chloride: The carboxylic acid can also be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromo-1H-pyrrole-3-carbonyl chloride readily reacts with amines to form the corresponding amides in high yields.

Oxidative Amidation: A non-traditional method for synthesizing pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes with amines or formamides, using reagents like nBu₄NI and TBHP. This process is believed to proceed through the formation of a pyrrole acyl radical. nih.gov

Radical Reactions Involving Brominated Pyrrole Systems

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical-mediated transformations. The generation of a 1H-pyrrol-3-yl radical intermediate opens pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.

The generation of aryl radicals from aryl bromides is a well-established field in organic synthesis, with several modern methods avoiding the use of traditional and often toxic tin reagents. nih.gov These methods are applicable to brominated heterocyclic systems like the one .

Generation of the Pyrrolyl Radical:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals under mild conditions. nih.gov In a typical cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with the brominated pyrrole. The resulting radical anion of the pyrrole rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired pyrrolyl radical. nih.gov

Electron-Catalyzed Reactions: Super electron donors can be used to initiate radical chain reactions. For instance, reagents like Rongalite (sodium hydroxymethanesulfinate) can act as precursors to initiate electron transfer to aryl halides, generating aryl radicals under transition-metal-free conditions. acs.org

Reactivity of the Pyrrolyl Radical:

Once formed, the pyrrolyl radical is a highly reactive intermediate that can undergo several types of reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of the debrominated product, Methyl 1H-pyrrole-3-carboxylate.

Addition to Multiple Bonds: The radical can add to alkenes or alkynes in intermolecular or intramolecular fashion, leading to the formation of new C-C bonds. This is a common strategy for the construction of more complex molecular architectures.

Homolytic Aromatic Substitution (SHAr): The pyrrolyl radical can attack another aromatic or heteroaromatic ring, leading to biaryl-type structures. This has been demonstrated in the arylation of N-methylpyrrole with aryl radicals generated from aryl halides. acs.org

The table below outlines potential radical reaction pathways.

Initiation Method Radical Precursor Key Intermediate Potential Subsequent Reaction Illustrative Product Type
Photoredox CatalysisThis compound5-(methoxycarbonyl)-1H-pyrrol-3-yl radicalAddition to an alkeneAlkylated pyrrole derivative
Electron DonorThis compound5-(methoxycarbonyl)-1H-pyrrol-3-yl radicalHomolytic Aromatic SubstitutionBipyrrole or Aryl-pyrrole derivative
Thermal Initiation (e.g., AIBN)(Requires a radical initiator)5-(methoxycarbonyl)-1H-pyrrol-3-yl radicalH-atom abstraction from a donorMethyl 1H-pyrrole-3-carboxylate

Spectroscopic Characterization and Structural Elucidation of Methyl 5 Bromo 1h Pyrrole 3 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For Methyl 5-bromo-1H-pyrrole-3-carboxylate, ¹H NMR spectroscopy would identify the number and type of hydrogen atoms (protons). The pyrrole (B145914) ring protons (at positions 2 and 4) and the methyl ester protons would each produce distinct signals. The chemical shift (δ) of these signals would indicate their electronic environment, while the splitting patterns (multiplicity) would reveal neighboring protons, thus helping to establish the substitution pattern on the pyrrole ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule, including those in the pyrrole ring, the carbonyl group of the ester, and the methyl group, would generate a specific signal. The chemical shifts would be characteristic of their hybridization and bonding environment.

A hypothetical data table based on typical chemical shifts for similar structures is presented below for illustrative purposes.

¹H NMR Data
Chemical Shift (δ) ppm Assignment
~ 3.80(s, 3H, -OCH₃)
~ 6.90(d, 1H, Pyrrole-H)
~ 7.50(d, 1H, Pyrrole-H)
~ 9.00(br s, 1H, N-H)
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~ 51.5(-OCH₃)
~ 98.0(C5-Br)
~ 115.0(Pyrrole CH)
~ 120.0(C3-COOCH₃)
~ 128.0(Pyrrole CH)
~ 164.0(C=O)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of bonds present and their environment, making these methods excellent for identifying functional groups.

An IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the ester group. The N-H stretching vibration of the pyrrole ring would appear as a broader band in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations, as well as C-N and C-C bond vibrations within the ring, would also be present.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the pyrrole ring vibrations are often more prominent in the Raman spectrum, providing valuable structural information.

Illustrative IR Spectroscopy Data
Frequency (cm⁻¹) Assignment
3300N-H Stretch
3100Aromatic C-H Stretch
1715C=O Ester Stretch
1550C=C Ring Stretch
1250C-O Stretch
650C-Br Stretch

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the purity of the sample and identify its components.

For this compound (C₆H₆BrNO₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Illustrative Mass Spectrometry Data
m/z Value Assignment
203/205[M]⁺ Molecular Ion (¹⁹Br/⁸¹Br isotopes)
172/174[M-OCH₃]⁺
144/146[M-COOCH₃]⁺
124[M-Br]⁺

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Should a suitable single crystal of this compound be grown, this technique would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyrrole ring, the conformation of the methyl carboxylate group relative to the ring, and how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding involving the N-H group. To date, no public crystal structure data for this specific compound appears to be available in crystallographic databases.

Computational Chemistry and Theoretical Modeling of Methyl 5 Bromo 1h Pyrrole 3 Carboxylate

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. It is particularly effective for determining the ground-state properties of molecules by calculating the electron density.

Electronic Structure: The electronic properties of Methyl 5-bromo-1H-pyrrole-3-carboxylate are dictated by the arrangement of its electrons in molecular orbitals. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. arabjchem.org For substituted pyrroles, the presence of an electron-withdrawing bromine atom and a methyl carboxylate group is expected to lower the energies of both frontier orbitals and influence the energy gap. ui.edu.ng

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution across the molecule. scielo.org.mx For this compound, negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the carboxylate group and, to a lesser extent, the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated around the pyrrole (B145914) N-H proton, highlighting its hydrogen-bonding donor capability.

Molecular Geometry: DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. rdd.edu.iqresearchgate.net For this compound, the pyrrole ring is expected to be largely planar. Key structural parameters such as bond lengths (e.g., C-Br, C=O, N-H) and bond angles are precisely calculated. researchgate.net The orientation of the methyl carboxylate group relative to the ring is a key conformational feature that would be determined through this optimization.

Energetics: The thermodynamic stability of the molecule can be assessed by calculating its fundamental energetic properties. DFT methods can predict the standard enthalpy of formation and Gibbs free energy of formation. researchgate.net These values are crucial for understanding the molecule's stability relative to other isomers or related compounds and for predicting the thermodynamics of reactions in which it participates.

Table 1: Illustrative DFT-Calculated Parameters for a Substituted Pyrrole Derivative. (Note: These are representative values based on similar compounds, not specific to this compound).
ParameterTypical Calculated ValueSignificance
Total Energy (Hartree)VariesIndicates the overall electronic energy and stability of the molecule at 0 K. rdd.edu.iq
EHOMO (eV)-6.0 to -7.0 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons. arabjchem.org
ELUMO (eV)-1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. arabjchem.org
HOMO-LUMO Gap (eV)~4.0 to 5.0 eVIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. ui.edu.ng
Dipole Moment (Debye)2.0 - 4.0 DMeasures the overall polarity of the molecule, affecting solubility and intermolecular forces. rdd.edu.iq

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Conformational Analysis: For a molecule like this compound, the primary conformational flexibility lies in the rotation of the methyl carboxylate substituent around its single bond to the pyrrole ring. MD simulations can explore the rotational energy landscape, identifying low-energy conformers and the barriers to their interconversion. cwu.edu This analysis is crucial for understanding how the molecule's shape might change in different environments, which can impact its ability to bind to a biological target.

Intermolecular Interactions: MD simulations are exceptionally well-suited for studying the non-covalent interactions that govern how molecules interact with each other in condensed phases (liquid or solid). For this compound, several key interactions can be anticipated and modeled:

Hydrogen Bonding: The N-H group is a strong hydrogen bond donor, and the carbonyl oxygen of the ester is a strong acceptor. MD simulations can quantify the strength, lifetime, and geometry of these N-H···O=C hydrogen bonds, which are critical in determining the solid-state packing and solution-state structuring.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with Lewis bases like the carbonyl oxygen or the nitrogen of another pyrrole ring. acs.org The directionality and strength of these C-Br···O or C-Br···N interactions can be characterized through simulation. researchgate.net

π-π Stacking: The aromatic pyrrole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. MD can reveal the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the energetic contribution of these interactions. nih.gov

These simulations provide a detailed picture of the forces that dictate the molecule's physical properties, such as melting point, boiling point, and solubility. mdpi.comrjeid.com

Table 2: Potential Intermolecular Interactions for this compound.
Interaction TypeDonorAcceptorSignificance
Hydrogen BondPyrrole N-HEster C=OPrimary interaction for dimerization and crystal packing. nih.gov
Halogen BondPyrrole C-BrEster C=O or Pyrrole NDirectional interaction that influences crystal engineering and ligand binding. researchgate.net
π-π StackingPyrrole Ring π-systemPyrrole Ring π-systemContributes to crystal stability and interactions with aromatic residues in proteins.
Dispersion ForcesAll atomsAll atomsGeneral attractive forces contributing to overall cohesion. mdpi.com

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, computational methods could be used to explore several key reaction types:

Synthesis: The mechanism of its formation, likely through a multi-step process such as a modified Knorr or Hantzsch pyrrole synthesis, could be modeled. wikipedia.org Calculations would determine the activation energies for each step, revealing the rate-determining step and explaining the observed regioselectivity of substitution. nih.gov

Electrophilic Substitution: The reactivity of the pyrrole ring towards further substitution can be predicted. By modeling the attack of an electrophile at the available C4 position, the stability of the intermediate sigma complex and the energy of the transition state can be calculated. This would provide a quantitative measure of the molecule's reactivity compared to other pyrroles.

N-H Deprotonation: The acidity of the N-H proton can be calculated, providing insight into its reactivity with bases.

DFT calculations are typically used to locate the optimized geometries of all stationary points along a reaction coordinate and compute their relative energies. This allows for the construction of a detailed reaction energy profile, which provides a clear picture of the feasibility and kinetics of the proposed mechanism. nih.gov

Prediction and Validation of Spectroscopic Properties via Quantum Chemical Methods

Quantum chemical methods can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful aid in structure confirmation and interpretation of experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. scielo.org.mx By comparing the calculated spectrum with the experimental one, a confident assignment of all signals can be made. The calculations can also help to understand how the electronic effects of the bromine and methyl carboxylate groups influence the chemical shifts of the ring protons and carbons.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. doi.org This theoretical spectrum can be compared with experimental FT-IR and Raman spectra to assign specific peaks to the vibrational modes of the molecule, such as the N-H stretch, the C=O stretch of the ester, and vibrations involving the C-Br bond.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. researchgate.net It can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. mdpi.com TD-DFT calculations would yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength (intensity) for this compound, linking the absorption bands to specific HOMO→LUMO or other molecular orbital transitions. sharif.edursc.org

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Pyrrole Derivative.
SpectroscopyParameterCalculated Value (Illustrative)Experimental Value (Illustrative)
1H NMRH2 Chemical Shift (ppm)6.856.90
H4 Chemical Shift (ppm)7.107.15
IRN-H Stretch (cm-1)34503460
C=O Stretch (cm-1)16951700
UV-Visλmax (nm)275280

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov While specific QSAR studies involving this compound are not prevalent, the methodology can be described for its potential application, given that many pyrrole derivatives exhibit biological activity. biolmolchem.commdpi.com

A QSAR study would involve:

Dataset Collection: Assembling a series of structurally related pyrrole derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule in the series, including this compound, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe various constitutional, electronic, and physicochemical properties.

Model Development: A mathematical model is created that correlates the calculated descriptors with the observed biological activity. nih.gov

For this compound, key descriptors would include those related to its substituents. The bromine atom would contribute significantly to descriptors like molecular weight, molar volume, and lipophilicity (logP), which can influence membrane permeability and hydrophobic interactions with a target. mdpi.commdpi.com The methyl carboxylate group would contribute to polarity, dipole moment, and hydrogen bonding capacity (as an acceptor). dovepress.com By developing a robust QSAR model, the biological activity of new, unsynthesized pyrrole derivatives could be predicted, thus streamlining the drug discovery process. researchgate.netrsc.org

Table 4: Common Molecular Descriptors for QSAR Studies Applicable to this compound.
Descriptor ClassSpecific DescriptorInformation Provided
PhysicochemicalLogPLipophilicity/hydrophobicity, related to membrane permeability. dovepress.com
Molar Refractivity (MR)Molecular volume and polarizability.
ElectronicDipole MomentOverall molecular polarity. dovepress.com
HOMO/LUMO EnergiesElectron donating/accepting ability.
Partial Atomic ChargesDistribution of charge, important for electrostatic interactions.
TopologicalMolecular Connectivity IndicesDescribes the branching and shape of the molecule.
Polar Surface Area (PSA)Surface area from polar atoms, relates to transport properties.

Applications and Advanced Materials Derived from Methyl 5 Bromo 1h Pyrrole 3 Carboxylate

Methyl 5-bromo-1H-pyrrole-3-carboxylate as a Strategic Building Block in Organic Synthesis

The unique structural features of this compound, including its reactive sites for substitution and modification, have positioned it as a critical starting material in multi-step synthetic pathways. Chemists utilize this compound to construct intricate molecular architectures that would be challenging to assemble through other means.

Precursor in the Total Synthesis of Complex Natural Products

This compound and its derivatives are instrumental in the total synthesis of a variety of complex natural products, particularly marine alkaloids. The bromo-substituted pyrrole (B145914) core is a common motif in many of these biologically active compounds. For instance, brominated pyrrole derivatives are key intermediates in the synthesis of Oroidin, a marine alkaloid known for its diverse biological activities. nih.gov The synthesis of these complex molecules often involves the strategic coupling of the bromopyrrole unit with other molecular fragments. researchgate.net

Furthermore, the pyrrole framework is central to the structure of Pyrrolnitrin, a potent antifungal antibiotic. Synthetic strategies toward Pyrrolnitrin and its analogs often employ halogenated pyrrole precursors to construct the required phenyl-pyrrole linkage. nih.govresearchgate.net

Key Intermediate for Pharmaceutical Scaffolds and Agrochemicals

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. nih.gov Its derivatives have been explored for the development of novel anticancer drugs. mdpi.com For example, a series of 5-bromo-7-azaindolin-2-one derivatives incorporating a pyrrole-3-carboxamide moiety have been synthesized and evaluated for their antitumor activity. nih.gov

In the realm of agrochemicals, pyrrole derivatives have shown promise as insecticidal agents. The synthesis of novel pyrrole compounds with potential applications in crop protection often starts from functionalized pyrroles like this compound. mdpi.com

Development of Biologically Active Compounds Incorporating the this compound Moiety

The incorporation of the this compound moiety into larger molecules has led to the discovery of compounds with a broad spectrum of biological activities. The presence of the brominated pyrrole core is often crucial for the observed therapeutic effects.

Antibacterial and Antifungal Agents

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The introduction of different substituents on the pyrrole ring can modulate the antibacterial and antifungal activity. mdpi.comnih.gov For instance, certain synthetic pyrrole derivatives have shown good activity against both Gram-positive and Gram-negative bacteria.

The antifungal properties of pyrrole derivatives are also well-documented. Novel synthetic nitro-pyrrolomycins, which are structurally related to brominated pyrroles, have shown promising antibacterial and anticancer activities. The antifungal activity of these compounds is often attributed to their ability to disrupt essential cellular processes in fungi.

Compound TypeTarget OrganismActivityReference
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus spp.Appreciable antibacterial activity nih.gov
(E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivativesVarious bacteria and fungiGood antibacterial and antifungal activity mdpi.com
Diguanidino 1-methyl-2,5-diaryl-1H-pyrrolesCandida spp. and Aspergillus spp.Potent antifungal activity, comparable to fluconazole
Nitro-pyrrolomycinsStaphylococcus aureus and Pseudomonas aeruginosaImproved minimal bactericidal concentration compared to natural counterparts

Antitumor and Anticancer Drug Candidates

The development of novel anticancer agents is a major focus of modern drug discovery, and derivatives of this compound have emerged as promising candidates. A series of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and shown to exhibit broad-spectrum antitumor potency, with some compounds being more potent than the established drug Sunitinib against certain cancer cell lines. nih.gov

Alkynylated pyrrole derivatives have also been designed and evaluated for their anticancer properties, with some compounds showing significant activity against cell lines such as U251 and A549 by inducing cell cycle arrest and apoptosis. Furthermore, various other pyrrole derivatives have been investigated for their potential as antitumor agents, highlighting the versatility of this scaffold in cancer research.

Compound SeriesCancer Cell LinesKey FindingsReference
5-Bromo-7-azaindolin-2-one derivativesHepG2, A549, Skov-3Compound 23p showed IC50 values of 2.357–3.012 μM, more potent than Sunitinib. nih.gov
Alkynylated pyrrole derivativesU251, A549Compound 12l exhibited IC50 values of 2.29 ± 0.18 μM (U251) and 3.49 ± 0.30 μM (A549).
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsSNB-75 (CNS cancer)Compound 4e showed a percent growth inhibition of 41.25%.
Thiazole-5-carboxamide derivativesA-549, Bel7402, HCT-8A 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) showed the highest activity (48% inhibition).

Antiviral and Other Therapeutic Applications

The therapeutic potential of pyrrole derivatives extends to antiviral applications. While specific studies on this compound in this area are limited, the broader class of pyrrole-containing compounds has been investigated for activity against various viruses. For instance, pyrrolopyrimidine antibiotics, which are structurally related to pyrroles, are known to possess antiviral properties. The pyrrole scaffold is considered a valuable starting point for the design of new antiviral agents.

Research into ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives, which share a similar brominated heterocyclic core, has shown them to be potent inhibitors of the influenza virus, suggesting that brominated pyrrole esters could also be a promising avenue for the development of novel antiviral drugs.

Role in the Design and Synthesis of Functional Materials

The chemical structure of this compound, featuring a reactive bromine atom and a methyl ester group on a pyrrole ring, makes it a versatile precursor for the synthesis of a variety of functional organic materials. The bromine atom is particularly significant as it allows for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental in the construction of conjugated polymers and complex molecular architectures. The methyl ester group can be hydrolyzed to a carboxylic acid, offering a site for further functionalization or for influencing the material's solubility and electronic properties.

Pyrrole-based conjugated polymers are known for their favorable electronic and optical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In principle, this compound can be polymerized through dehalogenative coupling reactions to form polypyrrole chains. The resulting polymer's properties, such as its bandgap, and charge carrier mobility, would be influenced by the substituents on the pyrrole ring.

For instance, the electron-withdrawing nature of the carboxylate group could influence the electronic energy levels of the resulting polymer, which is a critical factor in designing materials for OLEDs and OSCs. However, specific data on the performance of polymers derived directly from this compound in such devices is not readily found in scientific reports. The typical approach involves the synthesis of more elaborate pyrrole-containing monomers from this precursor, which are then polymerized to create materials with tailored properties for optoelectronic applications.

Table 1: Potential Influence of Structural Features of this compound on Optoelectronic Properties of Derived Polymers

Structural FeaturePotential Impact on Polymer PropertiesRelevance to Optoelectronic Devices
Pyrrole Ring Forms the conjugated backbone, enabling charge transport.Essential for the semiconducting nature of the material.
Bromo Group Serves as a reactive site for polymerization (e.g., via cross-coupling).Allows for the formation of high molecular weight polymers.
Methyl Ester Group Can be modified to tune solubility and electronic properties.Affects processability and energy level alignment in devices.

This table is based on general principles of organic electronics and polymer chemistry, as specific data for materials derived from this compound is not available.

Polypyrrole and its derivatives are widely used in the development of biosensors due to their biocompatibility, electrical conductivity, and ability to be functionalized for the immobilization of biomolecules. The carboxylate group in this compound is a key feature for biosensor applications. Once hydrolyzed to a carboxylic acid, it can be used to covalently attach enzymes, antibodies, or other biorecognition elements to the surface of a polypyrrole-based electrode.

The general scheme for creating a biosensor would involve the electropolymerization of a monomer derived from this compound onto an electrode surface. The resulting polymer film, bearing carboxylic acid groups, would then be activated to react with the amine groups of a specific biomolecule, thereby immobilizing it. The detection of the target analyte would then be based on the electrochemical signal generated upon the interaction of the analyte with the immobilized biomolecule.

Table 2: Conceptual Design of a Biosensor Utilizing a Derivative of this compound

Biosensor ComponentRole of the Pyrrole DerivativeDetection Principle
Electrode Provides the platform for polymer deposition.-
Conducting Polymer Film Formed from a monomer derived from this compound. Provides a high surface area and conductivity.The polymer transduces the biological recognition event into an electrical signal.
Biorecognition Element Covalently attached to the polymer via the carboxylate group.Specifically binds to the target analyte.
Analyte The substance to be detected.Interaction with the biorecognition element causes a measurable change in the electrochemical properties of the polymer film.

This table represents a conceptual framework, as specific examples employing this compound in this exact manner are not documented in the available literature.

Future Perspectives and Emerging Research Trajectories

Innovations in Synthetic Methodologies for Enhanced Accessibility and Efficiency

While classical methods for pyrrole (B145914) synthesis, such as the Hantzsch, Paal-Knorr, and Knorr syntheses, have been foundational, the future of synthesizing Methyl 5-bromo-1H-pyrrole-3-carboxylate and its analogues lies in the adoption of more efficient, sustainable, and versatile methodologies. nih.govmdpi.com Recent advances in organic synthesis offer promising avenues to improve the accessibility of this and other polysubstituted pyrroles.

Emerging trends include the use of green chemistry principles, such as employing environmentally benign solvents like water, utilizing mechanochemical activation through ball milling, and developing reactions that proceed under solvent-free conditions. researchgate.net The application of visible-light photoredox catalysis is another innovative approach that has been successfully used for the synthesis of highly functionalized pyrroles through formal [3+2] cycloaddition reactions. researchgate.net This method offers a mild and efficient alternative to traditional thermal reactions.

Furthermore, the development of novel catalytic systems featuring transition metals such as copper, rhodium, and ruthenium is expected to provide new routes to functionalized pyrroles from readily available starting materials like alkynes and 2H-azirines. nih.gov Multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex molecules in a single step, which is both atom- and step-economical. nih.gov These innovative strategies are anticipated to streamline the synthesis of this compound, making it more readily available for further exploration.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing carboxylate group and the deactivating but synthetically versatile bromo substituent. Future research will likely focus on uncovering and controlling the reactivity at the remaining C-H positions (C2 and C4) and exploiting the C-Br bond for further functionalization.

A key challenge and area of opportunity is achieving regioselective functionalization . The electronic nature of the pyrrole ring, influenced by the existing substituents, makes selective substitution at a specific position a non-trivial task. For instance, palladium-catalyzed C-H alkenylation of a similar pyrrole-3-carboxylate has shown that the reaction outcome can be steered towards either the C2 or C4 position by simply changing the solvent. This highlights the potential for discovering novel reactivity patterns through systematic investigation of reaction parameters.

The bromine atom at the C5 position serves as a valuable handle for a variety of cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, thus enabling the generation of diverse molecular libraries. Future work will likely explore a broader range of coupling partners and catalytic systems to expand the synthetic utility of this bromo-pyrrole building block. Moreover, the exploration of direct C-H activation at the C2 and C4 positions in the presence of the C-Br bond will be a significant area of investigation, aiming to develop orthogonal functionalization strategies.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. The integration of the synthesis and derivatization of this compound into these platforms is a logical and promising future direction.

Flow chemistry is a particularly attractive technology for the synthesis of pyrroles and other heterocycles. nih.govnih.gov Continuous-flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov The synthesis of pyrrole-3-carboxylic acid derivatives has already been successfully demonstrated in a one-step continuous flow process. nih.gov Adapting such systems for the synthesis of this compound and its subsequent functionalization would enable rapid library generation and process optimization.

Furthermore, the convergence of robotics and artificial intelligence (AI) is leading to the creation of "self-driving laboratories" capable of autonomously planning, executing, and optimizing chemical reactions. uctm.edumdpi.com Such platforms could be employed to explore the vast chemical space around the this compound scaffold. By systematically varying starting materials and reaction conditions, these automated systems could accelerate the discovery of new derivatives with desired properties.

Structure-Based Drug Design and Mechanism-Oriented Target Identification

The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs such as Atorvastatin and Sunitinib. nih.govmdpi.com The specific substitution pattern of this compound makes it an attractive starting point for structure-based drug design campaigns.

The methyl ester at the C3 position can participate in hydrogen bonding interactions with biological targets, while the bromine atom at C5 can be utilized as a vector for introducing various substituents to probe specific binding pockets within a protein. Through iterative cycles of design, synthesis, and biological evaluation, this scaffold can be elaborated to generate potent and selective inhibitors of various enzymes or receptor modulators. For example, pyrrole-3-carboxamide derivatives have been identified as inhibitors of EZH2, a target in cancer therapy. researchgate.net

Mechanism-oriented target identification represents another key research trajectory. A library of compounds derived from this compound could be screened against a panel of biological targets to identify novel bioactivities. Once a hit is identified, further studies can be conducted to elucidate the mechanism of action and identify the specific molecular target. This approach, coupled with computational methods, can accelerate the discovery of new therapeutic agents.

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These in silico methods can be powerfully applied to the design of novel molecules based on the this compound scaffold and to predict their properties for a range of applications.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of this compound. These calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack and in rationalizing observed regioselectivity in its reactions. This fundamental understanding can guide the design of more efficient synthetic routes and the prediction of novel reactivity patterns.

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Methyl 5-bromo-1H-pyrrole-3-carboxylate
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Reactant of Route 2
Methyl 5-bromo-1H-pyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.